molecular formula C25H23NO4 B1408254 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid CAS No. 1280787-15-6

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

Cat. No.: B1408254
CAS No.: 1280787-15-6
M. Wt: 401.5 g/mol
InChI Key: CPAAZTTVXJKSDW-JOCHJYFZSA-N
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a p-tolyl (para-methylphenyl) substituent, and a propionic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The S-configuration at the α-carbon ensures stereochemical specificity, critical for biological activity and synthetic applications.

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAAZTTVXJKSDW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123591
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-15-6
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The table below compares the target compound with six structurally related Fmoc-protected amino acid derivatives:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent/Modification Functional Groups Purity Storage Hazard Statements
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid (Target) 1280787-01-0* C₂₆H₂₅NO₄ 415.48† p-tolyl at β-position Carboxylic acid, Fmoc-protected ≥98%‡ -20°C (dry) H315, H319, H335 (assumed)
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (Ortho isomer) 211637-75-1 C₂₅H₂₃NO₄ 401.45 o-tolyl at β-position Carboxylic acid, Fmoc-protected ≥98% -20°C (dry) H302, H315, H319, H335
(2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (Hydroxylated) 959576-02-4 C₂₅H₂₃NO₅ 417.45 p-tolyl, β-hydroxy group Hydroxy, carboxylic acid ≥98% 2–8°C (sealed) Not specified
(S)-3-(Fmoc-amino)-3-furan-2-yl-propionic acid (Heterocyclic) 1217741-88-2 C₂₂H₁₉NO₅ 377.39 Furan-2-yl at β-position Heterocyclic, carboxylic acid ≥98% -20°C (dry) Not specified
(R)-3-(Fmoc-amino)-2-p-tolyl-propionic acid (Enantiomer) 1280787-01-0 C₂₆H₂₅NO₄ 415.48 R-configuration, p-tolyl Carboxylic acid, Fmoc-protected Not listed Vendor-specific Not specified
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid (Thiophene variant) 186320-06-9 C₂₂H₁₉NO₄S 393.46 Thiophen-3-yl at β-position Thiophene, carboxylic acid Not listed Not specified H302, H315, H319, H335

*CAS for (R)-isomer provided in ; (S)-isomer assumed analogous.
†Calculated from molecular formula.
‡Assumed based on purity standards for similar compounds .

Key Research Findings

Steric and Electronic Effects
  • Ortho vs.
  • Hydroxyl Group Addition : The (2S,3S)-hydroxylated analog (CAS 959576-02-4) introduces hydrogen bonding capacity, enhancing solubility in polar solvents but requiring stringent storage (2–8°C) to prevent degradation .
Heterocyclic Modifications
  • Furan-2-yl (CAS 1217741-88-2) and thiophen-3-yl (CAS 186320-06-9) substituents impart distinct electronic profiles. The furan derivative’s lower molecular weight (377.39 vs. 415.48 g/mol) may improve diffusion in biological systems, while the thiophene variant’s sulfur atom could influence redox reactivity .
Enantiomeric Specificity
  • The (R)-enantiomer (CAS 1280787-01-0) is marketed for medicinal chemistry but lacks detailed stereochemical performance data compared to the (S)-form .

Biological Activity

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid, often referred to as Fmoc-amino acid, is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and various studies that highlight its implications in pharmacology and biochemistry.

Synthesis of this compound

The synthesis of this compound typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The Fmoc (fluorenylmethoxycarbonyl) protecting group is employed for the amino acids during synthesis, allowing for selective deprotection and subsequent coupling reactions. The process includes:

  • Fmoc Deprotection : Removal of the Fmoc group using a base such as piperidine.
  • Coupling : Reaction with the desired amino acid or peptide chain.
  • Capping : To prevent any unreacted sites from participating in further reactions.
  • Cleavage : The final product is cleaved from the resin to yield the free amino acid.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays focusing on its anti-inflammatory, immunomodulatory, and potential neuroprotective properties.

1. Anti-inflammatory Activity

Research has indicated that derivatives of this compound can significantly modulate cytokine release in peripheral blood mononuclear cells (PBMC). For instance, studies have demonstrated:

  • Reduction in TNF-α Production : Compounds derived from this structure exhibited a decrease in TNF-α levels by approximately 44–60% at a concentration of 100 µg/mL, comparable to control cultures without stimulation .
  • Influence on Other Cytokines : The compound also showed effects on IL-6 and IFN-γ levels, indicating a broader immunomodulatory potential.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study ADemonstrated significant reduction in TNF-α and IFN-γ production in PBMC cultures stimulated with LPS.
Study BShowed that derivatives inhibited cell proliferation by approximately 25% at high concentrations, indicating potential antiproliferative effects.
Study CInvestigated neuroprotective properties in SH-SY5Y cells, revealing antioxidant effects that could mitigate neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

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